2-Methyldecane
Overview
Description
2-Methyldecane is an organic compound with the molecular formula C11H24. It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its relatively simple structure and is often used as a reference compound in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of 2-Methyldecane typically involves the reaction of alkyl halides with a Grignard reagent. One common method is the cross-coupling alkylation catalyzed by nickel or copper. This process involves the following steps:
- Preparation of the Grignard reagent by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
- Reaction of the Grignard reagent with an appropriate alkyl halide under the presence of a nickel or copper catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of alkenes or the alkylation of alkanes. These methods are preferred due to their efficiency and scalability. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as platinum or palladium .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions, often resulting in the formation of smaller alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) with metal catalysts like platinum (Pt) or palladium (Pd).
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2-Methyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the metabolic pathways of certain microorganisms that can degrade hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, solvents, and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-Methyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely due to its hydrophobic nature, making it useful in applications where non-polar solvents are required .
Comparison with Similar Compounds
- 2-Methylundecane
- 2-Methylnonane
- 3-Methyldecane
Comparison: 2-Methyldecane is unique due to its specific branching at the second carbon atom, which affects its physical properties such as boiling point and density. Compared to its isomers, this compound has a slightly lower boiling point due to the branching, which reduces the surface area and, consequently, the van der Waals forces. This makes it more volatile than its straight-chain counterparts .
Properties
IUPAC Name |
2-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJWYWYZMPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058677 | |
Record name | 2-Methyldecane | |
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Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
189.30 °C. @ 760.00 mm Hg | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
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CAS No. |
6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
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Record name | Decane, 2-methyl- | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | Nonane, dimethyl- | |
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Record name | 2-METHYLDECANE | |
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Record name | 2-Methyldecane | |
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Record name | 2-methyldecane | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-48.9 °C | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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